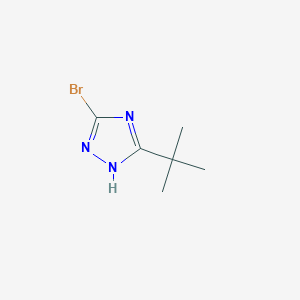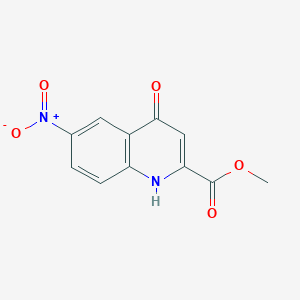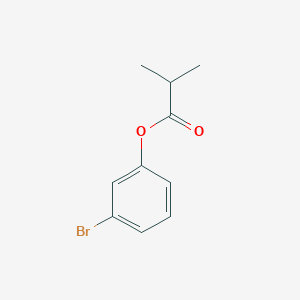
(3-Bromophenyl) 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromophenyl) 2-methylpropanoate is a chemical compound that is widely used in scientific research applications, particularly in the field of organic chemistry. It is a derivative of phenylpropanoic acid and is commonly referred to as BMPP. In
Mécanisme D'action
The mechanism of action of BMPP is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions, reacting with electrophilic compounds to form new chemical bonds. BMPP can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of BMPP. However, it is believed to be relatively non-toxic and does not have any known adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BMPP in lab experiments is its high reactivity, making it a useful reagent in organic synthesis reactions. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using BMPP is its relatively low solubility in water, which can make it difficult to use in aqueous reactions.
Orientations Futures
There are several future directions for research involving BMPP. One area of interest is the development of new synthetic methods for BMPP and its derivatives. Another area of interest is the use of BMPP in the synthesis of novel pharmaceutical compounds with potential therapeutic applications. Additionally, further research is needed to better understand the mechanism of action of BMPP and its potential biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of (3-Bromophenyl) 2-methylpropanoate involves the reaction of 3-bromophenol with 2-methylpropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification reaction, resulting in the formation of BMPP. The purity and yield of BMPP can be improved through various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
BMPP is commonly used in scientific research applications as a reagent in organic synthesis reactions. It is particularly useful in the synthesis of various pharmaceutical compounds and natural products. BMPP can also be used as a starting material for the synthesis of other organic compounds such as esters, amides, and carboxylic acids.
Propriétés
Numéro CAS |
140896-86-2 |
|---|---|
Nom du produit |
(3-Bromophenyl) 2-methylpropanoate |
Formule moléculaire |
C10H11BrO2 |
Poids moléculaire |
243.1 g/mol |
Nom IUPAC |
(3-bromophenyl) 2-methylpropanoate |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)10(12)13-9-5-3-4-8(11)6-9/h3-7H,1-2H3 |
Clé InChI |
MIEAIXUBMSQNMB-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC(=CC=C1)Br |
SMILES canonique |
CC(C)C(=O)OC1=CC(=CC=C1)Br |
Synonymes |
Propanoic acid, 2-Methyl-, 3-broMophenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



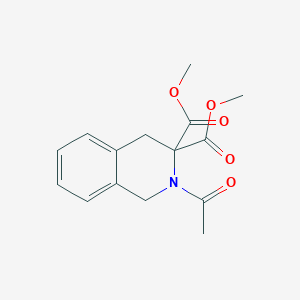
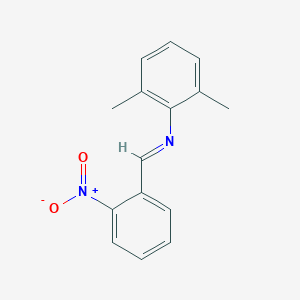
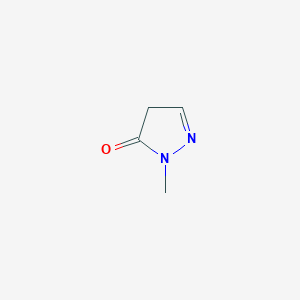
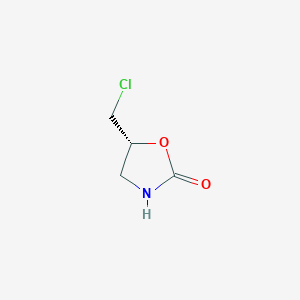
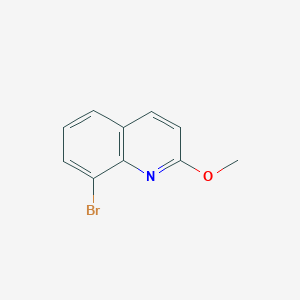
![4-[2-(4-Methylphenyl)ethanethioyl]morpholine](/img/structure/B179714.png)
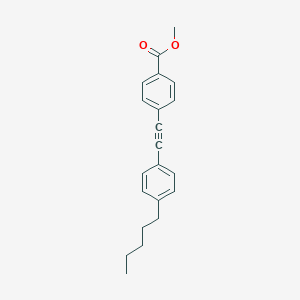
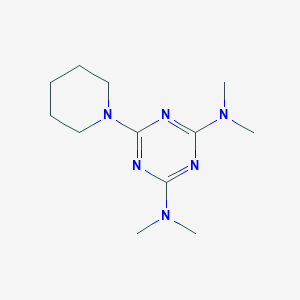
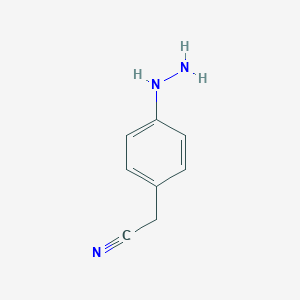
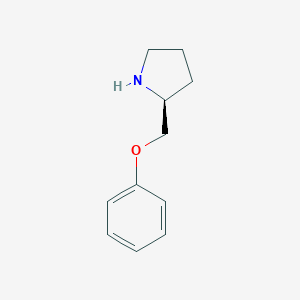
![4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride](/img/structure/B179722.png)

